
How specific is AS1938909 for SHIP2 over other
SH2-containing proteins?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AS1938909

Cat. No.: B15540900 Get Quote

AS1938909: A Potent and Selective Inhibitor of
SHIP2
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

AS1938909 is a cell-permeable thiophenecarboxamide compound that has emerged as a

potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol 5-

phosphatase 2 (SHIP2). Its selectivity for SHIP2 over other SH2-containing proteins,

particularly the closely related SHIP1, makes it a valuable tool for elucidating the specific roles

of SHIP2 in cellular signaling and a potential therapeutic agent for diseases such as type 2

diabetes and obesity. This guide provides a comprehensive comparison of AS1938909's

activity against SHIP2 and other relevant proteins, supported by experimental data and

detailed methodologies.

Specificity Profile of AS1938909
The inhibitory activity of AS1938909 has been quantified against a panel of phosphatases,

demonstrating its remarkable selectivity for SHIP2. The half-maximal inhibitory concentration

(IC50) and inhibition constant (Ki) values clearly indicate a significantly higher potency for

SHIP2 compared to other SH2-containing proteins.
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Target Protein IC50 (µM) Ki (µM) Species
Fold
Selectivity vs.
hSHIP2

hSHIP2 0.57 0.44 Human 1

mSHIP2 0.18 - Mouse 3.2

hSHIP1 21 - Human ~37

hPTEN > 50 - Human > 87

h-synaptojanin > 50 - Human > 87

h-myotubularin > 50 - Human > 87

Data compiled

from multiple

sources.[1][2]

Experimental Protocols
The specificity of AS1938909 was primarily determined using a malachite green-based

phosphatase assay. This colorimetric assay quantifies the release of inorganic phosphate from

a substrate following enzymatic activity.

Malachite Green Phosphatase Assay
Principle: This assay is based on the formation of a colored complex between malachite green,

molybdate, and free orthophosphate released by the phosphatase. The intensity of the color,

measured spectrophotometrically at approximately 620 nm, is directly proportional to the

amount of phosphate produced and thus to the enzyme's activity.

General Protocol:

Reaction Setup: Recombinant human SHIP2, SHIP1, PTEN, synaptojanin, or myotubularin

were incubated in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).

Inhibitor Addition: Varying concentrations of AS1938909, typically dissolved in DMSO, were

added to the reaction wells. Control wells contained DMSO only.
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Substrate Addition: The reaction was initiated by adding the substrate, typically a water-

soluble phosphoinositide such as Ins(1,3,4,5)P4 or PtdIns(3,4,5)P3.

Incubation: The reaction mixture was incubated at 37°C for a defined period, allowing for

enzymatic activity.

Color Development: The reaction was stopped, and the amount of released phosphate was

determined by adding the malachite green reagent.

Data Analysis: The absorbance was measured, and the IC50 values were calculated by

plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assays for Target Engagement and Downstream
Effects
Akt Phosphorylation Assay (Western Blot):

Cell Culture and Treatment: L6 myotubes were cultured and then treated with varying

concentrations of AS1938909 for a specified time, followed by stimulation with insulin.

Cell Lysis: Cells were lysed to extract total protein.

Western Blotting: Protein lysates were separated by SDS-PAGE, transferred to a membrane,

and probed with antibodies specific for phosphorylated Akt (p-Akt, at Ser473) and total Akt.

Detection and Quantification: The bands were visualized using chemiluminescence, and the

ratio of p-Akt to total Akt was quantified to determine the effect of AS1938909 on insulin-

induced Akt phosphorylation.[3][1][2]

Signaling Pathways and Experimental Workflow
To visually represent the context of AS1938909's action and the experimental approach to

determine its specificity, the following diagrams are provided.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b15540900?utm_src=pdf-body
https://www.benchchem.com/product/b15540900?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Western_Blot_Analysis_of_Phosphorylated_Akt_p_Akt_Following_Inhibition_with_IC_87114.pdf
https://bio-protocol.org/en/bpdetail?id=5047&type=0
https://en.bio-protocol.org/en/bpdetail?id=5047&type=0
https://www.benchchem.com/product/b15540900?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15540900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma Membrane

Cytosol

Insulin Receptor

IRS

Tyr Phosphorylation

PI3K

PIP3

PIP2 -> PIP3

PIP2

PIP2

by PTEN

PI(3,4)P2

by SHIP1/2

PDK1

Akt

Insulin

Activation

SHIP2

Dephosphorylation
(5-position)

SHIP1

Dephosphorylation
(5-position)

PTEN

Phosphorylation

p-Akt (Active)

GLUT4 Vesicle

Translocation

Glucose Uptake

AS1938909

Inhibition

Click to download full resolution via product page

Figure 1: Insulin Signaling Pathway and the Role of SHIP2.
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Figure 2: Experimental Workflow for SHIP2 Inhibitor Specificity.
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Conclusion
The experimental data robustly demonstrates that AS1938909 is a highly specific inhibitor of

SHIP2. Its significantly lower IC50 for SHIP2 compared to SHIP1 and other SH2-containing

phosphatases underscores its utility as a selective chemical probe. For researchers in

metabolic diseases, oncology, and cell signaling, AS1938909 offers a valuable tool to dissect

the precise physiological and pathological roles of SHIP2, paving the way for the development

of novel therapeutic strategies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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